3-butyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
3-butyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound 3-butyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, due to its structural components, shares relevance with research on novel bioactive natural product analogs containing a 1,2,4-oxadiazole ring. These analogs, synthesized from derivatives like tert-butylamidoxime and various benzoic acids or nitriles, demonstrate significant antitumor activity in vitro. Such compounds, after undergoing specific reactions and characterizations, including X-ray crystallography, highlight the potential of 1,2,4-oxadiazole and quinazoline derivatives in developing new therapeutic agents with precise antitumor efficacy (Maftei et al., 2013).
Green Chemistry and CO2 Utilization
In the context of green chemistry, studies have focused on the efficient synthesis of quinazoline-2,4(1H,3H)-diones, a category to which our compound belongs, from CO2. Research utilizing ionic liquids as dual solvent-catalysts at atmospheric pressure showcases an innovative approach to converting CO2 into value-added chemicals. This methodology not only emphasizes the significance of quinazoline derivatives in chemical synthesis but also their role in environmental sustainability by utilizing CO2, a greenhouse gas, as a raw material (Lu et al., 2014).
Herbicidal Applications
Explorations into triketone-containing quinazoline-2,4-dione derivatives have unveiled their potential as broad-spectrum herbicides with excellent crop selectivity. The synthesis of these compounds and subsequent bioevaluation against various weeds demonstrate the versatility of quinazoline derivatives in agricultural science. The structure-activity relationship (SAR) studies provide a foundation for optimizing these compounds for enhanced herbicidal activity, offering an alternative to traditional weed management chemicals (Wang et al., 2014).
Properties
IUPAC Name |
3-butyl-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-3-5-14-26-22(28)18-8-6-7-9-19(18)27(23(26)29)15-20-24-21(25-30-20)17-12-10-16(4-2)11-13-17/h6-13H,3-5,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPACWQCDCPMMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.